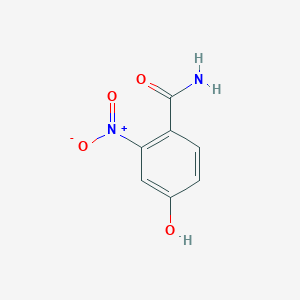

4-Hydroxy-2-nitrobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-2-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4/c8-7(11)5-2-1-4(10)3-6(5)9(12)13/h1-3,10H,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZZJNCZYQPXOEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)[N+](=O)[O-])C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Advanced Derivatization Methodologies for 4 Hydroxy 2 Nitrobenzamide and Analogues

Regiospecific Synthesis of the 4-Hydroxy-2-nitrobenzamide Scaffold

The regioselective synthesis of the this compound scaffold is crucial to ensure the correct placement of the hydroxyl, nitro, and amide functional groups, which are critical for its biological activity.

Optimization of Reaction Conditions and Yields

The synthesis of substituted benzamides often involves the coupling of a carboxylic acid with an amine. For instance, the synthesis of 2-chloro-N-(4-hydroxyphenyl)-5-nitrobenzamide involves the reaction of 2-chloro-5-nitrobenzoyl chloride with 4-aminophenol. The choice of reagents and reaction conditions significantly impacts the yield and purity of the product. Thionyl chloride or oxalyl dichloride with N-methylacetamide or DMF as catalysts can be used for the preparation of the benzoyl chloride. The reaction is often performed in a solvent like dichloromethane (B109758) at elevated temperatures to achieve higher purity.

In the synthesis of related nitrobenzamides, catalysts such as tetrabutoxytitanium and boric acid with PEG-400 have been shown to facilitate the amidation of 4-nitrobenzoic acid with ammonia (B1221849) at temperatures between 160 to 185°C. lookchem.com The optimization of these conditions is key to achieving high yields. lookchem.com For example, in the synthesis of 4,5-dialkoxy-2-nitroanilines, optimizing the reaction temperature was found to significantly increase the product yield. researchgate.net

Green Chemistry Approaches in Synthetic Pathways

Conventional amide synthesis methods can be lengthy and often involve hazardous solvents and reagents, posing environmental concerns. semanticscholar.orgresearchgate.net Green chemistry principles aim to address these issues by developing more environmentally benign synthetic routes.

A notable green chemistry approach for amide synthesis involves a solvent-free reaction of a carboxylic acid and urea (B33335) in the presence of boric acid as a catalyst. semanticscholar.orgresearchgate.net This method is advantageous as it is rapid, convenient, and utilizes a green catalyst. semanticscholar.org The process typically involves the trituration of the reactants followed by direct heating, which aligns with the principles of green chemistry by being solvent-less. semanticscholar.orgresearchgate.net

Microwave-assisted synthesis is another green chemistry technique that can significantly reduce reaction times. rasayanjournal.co.in For instance, the synthesis of various heterocyclic compounds has been achieved with shorter reaction times and in some cases, with only a minor decrease in yields compared to conventional methods. rasayanjournal.co.in Ultrasonication has also been employed as a non-conventional energy source to assist in nitration reactions, a key step in the synthesis of nitro-substituted aromatic compounds. semanticscholar.orgscirp.org

Precursor Synthesis and Functional Group Transformations Leading to this compound

The synthesis of this compound relies on the availability of suitable precursors and efficient functional group transformations. A common precursor is 4-hydroxybenzoic acid, which can be nitrated to introduce the nitro group. The regioselectivity of the nitration is critical. For example, the nitration of 4-hydroxy benzaldehyde (B42025) using a mixture of nitric acid and a catalyst in a solvent like dichloromethane can yield the corresponding 3-nitro derivative. semanticscholar.orgscirp.org

Once the nitro and hydroxyl groups are in place on the benzoic acid ring, the carboxylic acid can be converted to a benzamide (B126). This transformation can be achieved through various methods, including the use of coupling agents or by converting the carboxylic acid to an acyl chloride followed by reaction with ammonia or an appropriate amine. nih.gov

Functional group transformations are essential throughout the synthesis. For instance, the reduction of a nitro group to an amino group is a common transformation. This can be achieved using reducing agents like iron powder in the presence of an acid. csic.esresearchgate.net This amino group can then be further modified or used in subsequent reactions.

Targeted Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For this compound, this involves the synthesis of various derivatives to understand how different functional groups and structural modifications influence its activity.

Synthesis of Substituted this compound Derivatives

The synthesis of substituted derivatives allows for the exploration of the chemical space around the core scaffold. A series of novel 4-substituted-3-nitrobenzamide derivatives have been synthesized and evaluated for their anti-tumor activities. nih.gov These syntheses often involve coupling a substituted benzoic acid with various amines to generate a library of compounds. For example, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized by reacting 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoylchloride with a variety of amines. nih.gov

The substitution pattern on the benzamide can be systematically varied to probe for interactions with biological targets. For instance, in a study of biaryl amide derivatives, various substituted anilines were coupled with benzoic acid derivatives to explore their inhibitory effects. nih.gov

Generation of Bioisosteric Analogues

Bioisosterism is a strategy used in drug design to replace a functional group with another that has similar physicochemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. drugdesign.org The amide group in benzamides can be replaced by other functional groups. For example, thioamides and selenoamides have been synthesized as bioisosteres of the amide moiety in ortho-substituted benzamides. nih.gov

Other non-classical bioisosteres for the amide group include the triazole ring. nih.gov Hydroxyazoles are also considered as isosteres of the carboxylic acid group and have been used in drug design. researchgate.net The synthesis of these bioisosteric analogues allows for a deeper understanding of the structural requirements for biological activity. For example, replacing the amide group in Wact-11, a benzamide with nematicidal activity, with various bioisosteres helped in understanding the importance of the amide group for its activity. nih.gov

Mechanistic Investigations of 4 Hydroxy 2 Nitrobenzamide Bioactivation and Reactivity

Enzymatic Reduction Pathways of Related Nitrobenzamide Prodrugs

The transformation of nitrobenzamide prodrugs into their active cytotoxic forms is predominantly mediated by reductive enzymes. These enzymes catalyze the reduction of the nitro group, a key activation step.

Role of NAD(P)H Quinone Oxidoreductase (NQO) Enzymes in Nitroreduction.gla.ac.uk

NAD(P)H Quinone Oxidoreductase (NQO) enzymes, particularly NQO1 and NQO2, play a significant role in the bioreductive activation of various compounds, including nitrobenzamides. japsonline.comisciii.es These flavoenzymes catalyze the reduction of quinones and other electrophiles. japsonline.comisciii.esbiorxiv.org NQO1, also known as DT-diaphorase, is a cytosolic enzyme that utilizes NADH or NADPH as reducing cofactors. japsonline.comisciii.esperiodikos.com.br It is involved in the two-electron reduction of quinones to less reactive hydroquinones, a process that generally leads to detoxification. japsonline.comisciii.es However, NQO1 can also catalyze the four-electron reduction of some nitro compounds, leading to their activation. japsonline.comperiodikos.com.br

NQO2, a paralog of NQO1, shares structural similarities but exhibits distinct differences in its co-substrate specificity. biorxiv.org Unlike NQO1, human NQO2 is inefficient at using the common cellular redox cofactors NADH and NADPH. biorxiv.orgfrontiersin.org Instead, it shows a preference for dihydronicotinamide riboside (NRH) and other synthetic small molecule co-substrates. biorxiv.orgfrontiersin.orgresearchgate.net This unique characteristic of NQO2 presents an opportunity for targeted prodrug therapy, where the enzyme's activity can be controlled by the administration of a non-biogenic co-substrate. researchgate.net

Human NQO2 has been identified as a key enzyme in the activation of the dinitrobenzamide prodrug, 5-(aziridin-1-yl)-2,4-dinitrobenzamide (CB 1954), a compound structurally related to 4-Hydroxy-2-nitrobenzamide. researchgate.net The activation of CB 1954 by human NQO2 is critically dependent on the presence of a co-substrate like NRH. researchgate.netgoogle.com In the presence of NRH, NQO2 can efficiently catalyze the four-electron reduction of the 4-nitro group of CB 1954 to the corresponding hydroxylamine (B1172632), which is a potent cytotoxic species. google.comresearchgate.net

The kinetic properties of human NQO2 have been studied with various substrates and co-substrates. For instance, the Michaelis constant (KM) for NRH is approximately 28 µM, and for the quinone substrate menadione, it is about 11.6 µM. uniprot.org In contrast, the KM for NADH is significantly higher at 252 µM, highlighting the enzyme's poor affinity for this natural co-substrate. uniprot.org The catalytic efficiency of NQO2 with its preferred co-substrates is substantial. For example, with the synthetic co-substrate N-benzyl-1,4-dihydronicotinamide (BNAH), both human and other amniote NQO2 enzymes show high catalytic efficiency. frontiersin.org

The cytotoxicity of CB 1954 in human tumor cell lines expressing NQO2 can be increased by 100- to 3000-fold in the presence of NRH, demonstrating the profound impact of this co-substrate-mediated activation. researchgate.net The structure of the dihydropyridine (B1217469) co-substrate influences the specific activity of NQO2. Increased chain length or alkyl substitution at the 1-position of the dihydropyridine ring can enhance activity, while negatively charged substituents at the 3-position can abolish it. researchgate.net

| Substrate/Co-substrate | KM (µM) | Reference |

|---|---|---|

| NRH | 28 | uniprot.org |

| Menadione | 11.6 | uniprot.org |

| NADH | 252 | uniprot.org |

Significant differences in NQO1 activity have been observed between species, which has important implications for the translation of preclinical findings to human therapies. A notable example is the differential activation of the prodrug CB 1954. The rat form of NQO1 efficiently reduces the 4-nitro group of CB 1954, leading to potent antitumor activity in rat tumor models. google.comresearchgate.net However, the human ortholog of NQO1 is much less effective at metabolizing this prodrug, rendering human tumor cells largely insensitive to CB 1954 in the absence of other activating enzymes. google.comwgtn.ac.nz This species-specific difference in activity is attributed to a single amino acid variation in the enzyme's active site. google.com

The expression levels of NQO enzymes can also vary significantly between different tissues and tumor types. google.comnih.gov NQO1 is often overexpressed in certain cancers, which has been a key rationale for developing NQO1-targeted therapies. gla.ac.uk The expression of NQO2 has also been detected in various human tissues. google.com This differential expression could potentially be exploited for tissue-selective drug activation.

Identification and Characterization of Additional Bioreductive Enzymes

Besides the NQO family, other enzymes are capable of reducing nitrobenzamides. Bacterial nitroreductases, such as the one from Escherichia coli (NfsB), are particularly efficient at activating nitroaromatic prodrugs. wgtn.ac.nznih.gov For instance, E. coli nitroreductase can activate CB 1954 much more effectively than even the rat NQO1 enzyme. researchgate.net These bacterial enzymes often exhibit different regioselectivity compared to mammalian enzymes; for example, the E. coli nitroreductase can reduce either the 2- or 4-nitro group of dinitrobenzamides. researchgate.net This high catalytic efficiency has led to their investigation in gene-directed enzyme prodrug therapy (GDEPT), where the gene for the bacterial nitroreductase is delivered to tumor cells to sensitize them to a specific prodrug. wgtn.ac.nzgoogle.com

Other endogenous enzymes that may contribute to the reduction of nitroaromatics include xanthine (B1682287) oxidase and cytochrome P450 reductases. gla.ac.uk

Non-Enzymatic Chemical Reduction and Activation Mechanisms.gla.ac.uk

While enzymatic reduction is the primary route for the bioactivation of many nitrobenzamide prodrugs, non-enzymatic chemical reactions also play a crucial role in the subsequent steps leading to the formation of the ultimate cytotoxic species.

Reductive Transformations with Biological Cofactors and Small Molecules.gla.ac.uk

Following the initial enzymatic reduction of a nitro group to a hydroxylamine, further activation can occur through non-enzymatic processes. For the prodrug CB 1954, the 4-hydroxylamine derivative is not the final DNA-reactive species. google.com This intermediate requires further activation, which can be achieved through a chemical reaction with endogenous thioesters, such as acetyl-coenzyme A (acetyl-CoA). google.com This reaction leads to the formation of an N-acetoxy ester, which is a more potent electrophile capable of cross-linking DNA. google.com

pH and Redox Potential Influences on Reactivity

The reactivity of nitroaromatic compounds, including this compound, is significantly influenced by the surrounding chemical environment, particularly pH and redox potential. The reduction of the nitro group is a critical step in the bioactivation of these compounds, and this process is sensitive to both hydrogen ion concentration and the availability of reducing equivalents.

The pH of the environment can affect the rate and pathway of nitroreduction. researchgate.net For instance, under mildly alkaline conditions (pH 9), the reduction of a related compound, tretazicar (B1682458), to its corresponding hydroxylamine is achieved with high yield (>85%) using dihydroxyacetone as a reducing agent. google.com This suggests that a higher pH can facilitate the reduction process. The influence of pH is multifaceted; it can alter the protonation state of the substrate and the reducing agent, thereby affecting their reactivity. researchgate.net Moreover, pH can control the kinetics of the reaction. researchgate.net

The redox potential of the system dictates the thermodynamic feasibility of the electron transfer reactions required for nitroreduction. The reduction of a nitro group to a hydroxylamine is a four-electron process. oup.com This transformation is often catalyzed by enzymes known as nitroreductases, which utilize cofactors like NAD(P)H. researchgate.net The rate of enzymatic oxidation of N-hydroxy compounds, which are structurally related to the reduction products of nitroaromatics, is dependent on the difference in redox potential between the substrate and the enzyme. nih.gov A higher redox potential of the laccase enzyme or a lower redox potential of the N-OH compound generally leads to a higher oxidation rate. nih.gov

In the context of submitochondrial particles, the generation of reactive oxygen species, which is linked to redox processes, is maximal at a specific ratio of succinate (B1194679) to fumarate, indicating an optimal redox potential for these reactions. nih.gov Altering this potential, either by changing the substrate ratio or by adding inhibitors, affects the rate of active oxygen production. nih.gov This illustrates the sensitive dependence of such redox-driven reactions on the precise electrochemical environment.

The following table summarizes the influence of pH on the initial reaction rate of tretazicar reduction by various reducing agents, providing insight into how pH can modulate the reactivity of related nitrobenzamides.

| Reducing Agent | pH | Initial Rate (nmoles/min/mL) |

| Dihydroxyacetone (dimeric form) | 9 | 0.92 |

| 10 | 0.69 | |

| D,L-Glyceraldehyde | 9 | 0.53 |

| 10 | 0.62 | |

| Glycolaldehyde (dimeric form) | 9 | 0.18 |

| 10 | 0.14 | |

| D(-)-Erythrose | 9 | < 0.01 |

| 10 | 0.28 | |

| L-Xylulose | 9 | < 0.01 |

| 10 | 0.28 | |

| 3-hydroxy-2-butanone | 9 | 0.034 |

| 10 | 0.184 | |

| Data sourced from patent information regarding the reduction of tretazicar, a related dinitrobenzamide compound. google.com |

Characterization of Reactive Intermediates and Ultimate Effector Species

The bioactivation of this compound proceeds through the formation of several reactive intermediates, culminating in species that can interact with cellular macromolecules like DNA.

A key step in the bioactivation of nitroaromatic compounds is the reduction of the nitro group to a hydroxylamino derivative. oup.comresearchgate.net For the related compound 5-(aziridin-1-yl)-2,4-dinitrobenzamide (CB 1954), enzymatic reduction of the 4-nitro group by enzymes like NQO1 (DT-diaphorase) or the human NQO2 results in the formation of 5-(aziridin-1-yl)-4-hydroxylamino-2-nitrobenzamide (B46022). researchgate.netnih.govresearchgate.net This hydroxylamine is significantly more cytotoxic than the parent compound. google.comnih.gov

The formation of these hydroxylamino derivatives can also be achieved through chemical means. For example, dihydroxyacetone in a mildly alkaline aqueous solution can effectively reduce tretazicar to its 4-hydroxylamino derivative. google.com The stability of these hydroxylamino intermediates can be variable. The 5-(aziridin-1-yl)-4-hydroxylamino-2-nitrobenzamide derivative of CB 1954, for instance, can spontaneously react with oxygen in an aqueous solution to yield 5-(aziridin-1-yl)-2-nitro-4-nitrosobenzamide (B123467) and hydrogen peroxide. researchgate.net However, this nitroso compound can be readily reduced back to the hydroxylamine by mild biological reducing agents. researchgate.net

While the hydroxylamino derivative is a critical intermediate, it is often not the ultimate species responsible for DNA damage. nih.gov The hydroxylamino derivative of CB 1954, for example, can induce DNA interstrand crosslinks within cells but is incapable of doing so with purified, "naked" DNA. google.comnih.gov This indicates that a further activation step is necessary.

Research has shown that the hydroxylamino intermediate can be further activated through a non-enzymatic reaction with thioesters, such as acetyl coenzyme A. nih.gov This reaction leads to the formation of a highly reactive species capable of crosslinking DNA. nih.gov It is proposed that the ultimate DNA-reactive metabolite is an N-acetoxy derivative, specifically 4-(N-acetoxy)-5-(aziridin-1-yl)-2-nitrobenzamide in the case of CB 1954. google.comnih.gov This N-acetoxy species is a minor product of the reaction between the hydroxylamine and thioesters, but it is the major DNA-reactive entity. nih.gov The formation of such N-acetoxy species represents a common pathway for the activation of arylamine and hydroxylamine compounds to genotoxic agents. oup.com

Molecular and Cellular Pharmacology of Activated 4 Hydroxy 2 Nitrobenzamide Derivatives

DNA Interaction Mechanisms and Adduct Formation

The genotoxic effects of many nitroaromatic compounds are predicated on their ability to form covalent adducts with DNA. nih.gov This process is initiated by the enzymatic reduction of the nitro group to a nitroso derivative, which is further reduced to a hydroxylamine (B1172632). This hydroxylamine can then be protonated to form a highly reactive nitrenium ion, an electrophile that readily attacks nucleophilic sites on DNA bases. tandfonline.comnih.gov

Activated derivatives of 4-Hydroxy-2-nitrobenzamide are hypothesized to interact with DNA through the formation of covalent adducts. The primary targets for such adduction are the electron-rich nitrogen and oxygen atoms in the purine (B94841) bases, guanine (B1146940) and adenine (B156593). tandfonline.comsemanticscholar.org Specifically, the C8 and N2 positions of guanine and the N6 position of adenine are common sites of modification by activated nitroaromatics. nih.gov The formation of these adducts disrupts the normal structure of the DNA double helix, leading to conformational changes that can interfere with essential cellular processes. nih.gov

DNA interstrand crosslinks (ICLs) are highly cytotoxic lesions that covalently link the two complementary strands of the DNA double helix. wikipedia.org These lesions are particularly detrimental as they prevent the strand separation required for DNA replication and transcription. wikipedia.org While some bifunctional alkylating agents are well-known for their ability to form ICLs, this is a less common mechanism for monofunctional nitroaromatic compounds.

However, under certain conditions, it is plausible that reactive intermediates of this compound could lead to the formation of ICLs. For instance, a secondary reactive site on the molecule or the formation of a DNA-monoadduct that subsequently reacts with the opposite strand could result in a crosslink. Nitrous acid, a compound that can be formed from nitric oxide, has been shown to induce interstrand crosslinks, primarily between guanine residues at 5'-CG sequences. wikipedia.orgnih.govnih.gov This suggests that under specific metabolic activation pathways, nitroaromatic compounds could potentially generate intermediates capable of similar reactions.

The formation of DNA adducts by chemical agents is often not a random process and can be influenced by the local DNA sequence and structure. For nitroaromatic compounds, the preferred sites for adduction are frequently guanine-rich sequences. The accessibility of the target nucleotide within the major or minor groove of the DNA helix, as well as the electronic properties of the neighboring bases, can modulate the reactivity of a particular site. nih.gov

The conformation of the DNA adduct itself is also dependent on the sequence context. nih.gov For example, an adduct might adopt a conformation that places the bulky nitroaromatic moiety in the minor groove, causing significant distortion of the DNA backbone, or it may be positioned in the major groove with less perturbation. These conformational differences can have profound implications for the biological consequences of the adduct, including its recognition by DNA repair enzymes and its ability to be bypassed by DNA polymerases.

Illustrative Table: Potential Sequence Selectivity of Activated this compound

| DNA Sequence Motif | Predicted Adduction Preference | Rationale |

|---|---|---|

| 5'-GNC-3' | High | Guanine is a primary target for many nitroaromatic compounds. |

| 5'-CGC-3' | Moderate to High | CpG sites are often hotspots for adduction and methylation. |

| 5'-AGA-3' | Moderate | Adenine is a secondary target for adduction. |

The presence of bulky DNA adducts, such as those anticipated from activated this compound, poses a significant challenge to the cellular machinery responsible for DNA replication and repair. nih.gov When a replication fork encounters a DNA adduct, it may stall, leading to replication fork collapse and the formation of double-strand breaks, which are highly lethal if not repaired. mdpi.com

To cope with such lesions, cells have evolved several DNA damage tolerance and repair pathways. mdpi.com Translesion synthesis (TLS) polymerases are specialized enzymes that can replicate past DNA adducts, albeit often with a higher error rate, leading to mutations. Alternatively, the adducts can be removed by DNA repair mechanisms. The nucleotide excision repair (NER) pathway is the primary mechanism for removing bulky, helix-distorting adducts. wikipedia.org If an adduct leads to the formation of an interstrand crosslink, a more complex repair pathway involving components of NER, homologous recombination, and base excision repair is required. wikipedia.org The efficiency and fidelity of these repair processes can determine the ultimate fate of the cell, influencing whether it survives, undergoes apoptosis, or acquires mutations that could lead to cancer.

Cellular Cytotoxicity and Apoptotic Pathways Induced by Activated Forms

The interaction of activated this compound derivatives with DNA and other cellular components is expected to result in cytotoxicity. The extent of this toxicity is likely to be dependent on the concentration of the compound and the metabolic capacity of the target cells to activate the nitro group. The induction of cell death is a common outcome of extensive DNA damage that overwhelms the cell's repair capacity.

The cytotoxic effects of nitroaromatic compounds typically exhibit a clear concentration-dependent relationship. nih.gov At low concentrations, cells may be able to tolerate the induced damage by activating DNA repair pathways. However, as the concentration increases, the level of DNA adduction and other cellular damage surpasses the repair capacity, leading to a decrease in cell viability.

The cytotoxicity of a given nitrobenzamide derivative can be influenced by various factors, including the presence of other substituents on the aromatic ring that can affect its electronic properties and metabolic activation. nih.gov The specific cell line used for testing is also a critical determinant of cytotoxicity, as different cell types possess varying levels of the enzymes responsible for both the activation and detoxification of nitroaromatic compounds.

Illustrative Table: Hypothetical Cytotoxicity of Activated this compound in Cancer Cell Lines

| Cell Line | IC50 (µM) - Hypothetical | Cellular Characteristics |

|---|---|---|

| HL-60 (Leukemia) | 5-15 | High metabolic activation potential. |

| A549 (Lung Carcinoma) | 10-25 | Moderate metabolic activation. |

| MCF-7 (Breast Cancer) | 20-50 | Lower metabolic activation potential. |

In response to DNA damage, cells can activate cell cycle checkpoints to halt proliferation and allow time for repair. taylorandfrancis.com A common response to DNA adducts formed by nitroaromatic compounds is an arrest at the G2/M phase of the cell cycle. nih.govnih.gov This checkpoint prevents cells with damaged DNA from entering mitosis, thereby avoiding the propagation of genetic errors.

Role of DNA Damage Response in Cellular Sensitivity

There is currently no available scientific literature detailing the specific role of this compound in activating or modulating the DNA damage response (DDR) pathways. The mechanisms by which cells sense and respond to DNA lesions—involving a complex network of sensors, transducers, and effectors such as ATM, ATR, and DNA-PK—have not been studied in the context of this particular compound. Consequently, there is no data to suggest how the cellular sensitivity to this compound might be influenced by the status of a cell's DDR machinery.

Modulation of Cell Proliferation and Viability in Research Models

Scientific investigation into the effects of this compound on cell proliferation and viability in research models is not present in the available literature.

Inhibition of Undesirable Cell Growth in In Vitro Systems

There are no published studies that provide data on the inhibition of undesirable cell growth in in vitro systems by this compound. Therefore, key metrics such as IC₅₀ (half-maximal inhibitory concentration) values across different cell lines have not been determined for this compound. Without such foundational research, it is not possible to construct a data table or elaborate on its potential antiproliferative effects.

Efficacy in Specific Cellular Contexts and Drug Resistance Models

The efficacy of this compound in specific cellular contexts, such as cancer cell lines with particular genetic backgrounds (e.g., p53 wild-type vs. mutant), has not been evaluated. Furthermore, no research has been conducted to assess the activity of this compound in drug-resistant cell lines, for instance, those overexpressing efflux pumps like P-glycoprotein. As a result, there is no information on whether this compound can overcome common mechanisms of chemotherapy resistance.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Impact of Aromatic Substituent Variations on Bioactivation Efficiency

The bioactivation of many nitroaromatic compounds is a critical step in their mechanism of action, often involving the enzymatic reduction of the nitro group to reactive intermediates. The efficiency of this process is highly sensitive to the nature and position of other substituents on the aromatic ring.

For 4-Hydroxy-2-nitrobenzamide, the electron-withdrawing nature of the nitro group is a key driver for its bioactivation. The presence of the hydroxyl (-OH) group at the para position and the benzamide (B126) group at the ortho position significantly influences the electronic environment of the nitro group.

Hydroxyl Group (-OH): As an electron-donating group through resonance, the para-hydroxyl group increases the electron density on the aromatic ring. This, in turn, can modulate the reduction potential of the ortho-nitro group.

Benzamide Group (-CONH2): The benzamide group is generally considered electron-withdrawing, which would further lower the electron density on the ring, potentially facilitating the initial reduction of the nitro group.

Variations of these substituents would likely have a predictable impact on bioactivation. For instance, replacing the hydroxyl group with a more potent electron-donating group, such as a methoxy (B1213986) group, might enhance the ease of nitroreduction. Conversely, substitution with a halogen could alter the electronic properties and lipophilicity, thereby affecting both bioactivation and cellular uptake.

Hypothetical Data on Bioactivation Efficiency with Aromatic Substituent Variations:

| Substituent at 4-position | Substituent at 2-position | Relative Bioactivation Efficiency (Hypothetical) |

| -OH | -NO2 | Baseline |

| -OCH3 | -NO2 | Increased |

| -Cl | -NO2 | Decreased |

| -H | -NO2 | Variable |

Influence of Substituents on DNA Binding Affinity and Reactivity

Following bioactivation, the generated reactive intermediates, such as nitroso and hydroxylamine (B1172632) species, can interact with cellular macromolecules like DNA. The affinity and reactivity of these intermediates are also governed by the substituents on the benzamide scaffold.

The planarity of the benzamide ring system is crucial for intercalation or groove binding with DNA. Substituents can influence this in several ways:

Steric Hindrance: Bulky substituents introduced onto the aromatic ring could sterically hinder the approach of the molecule to the DNA grooves, thereby reducing binding affinity.

Electronic Interactions: The electronic nature of the substituents can affect the ability of the molecule to form hydrogen bonds or other non-covalent interactions with DNA bases. The hydroxyl and amide groups of this compound, for example, can act as both hydrogen bond donors and acceptors.

Studies on other nitroaromatic compounds have shown that the position of the nitro group is critical for DNA adduction. digitellinc.com The ortho position in this compound places the reactive center in a specific spatial orientation that will dictate its accessibility to nucleophilic sites on DNA bases.

Correlation of Molecular Descriptors with Cellular Cytotoxicity and Antiproliferative Activity

QSAR models are powerful tools for predicting the biological activity of compounds based on their physicochemical properties, known as molecular descriptors. For a series of this compound analogs, one could develop QSAR models to correlate descriptors with cytotoxicity or antiproliferative activity.

Key molecular descriptors that would likely be important for this compound and its analogs include:

LogP (Lipophilicity): This descriptor influences the ability of the compound to cross cell membranes. A moderate LogP value is often optimal for cellular activity.

Electronic Descriptors (e.g., Hammett constants, HOMO/LUMO energies): These describe the electron-donating or -withdrawing nature of substituents and are crucial for predicting bioactivation and reactivity. nih.gov The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is often correlated with the ease of reduction of the nitro group. nih.gov

Topological Descriptors (e.g., molecular connectivity indices): These relate to the size, shape, and branching of the molecule, which can influence receptor binding and DNA interaction.

Steric Descriptors (e.g., molar refractivity): These account for the volume and bulk of the substituents, which can affect binding to enzymes or DNA.

A hypothetical QSAR equation for a series of analogs might look like:

log(1/IC50) = a(LogP) - b(LUMO) + c(Molar Refractivity) + d

Where a, b, c, and d are constants derived from statistical analysis.

Hypothetical Correlation of Molecular Descriptors with Cytotoxicity:

| Analog | LogP | LUMO Energy (eV) | Molar Refractivity | Predicted IC50 (µM) (Hypothetical) |

| This compound | 1.5 | -2.8 | 45 | 10 |

| 4-Methoxy-2-nitrobenzamide | 1.8 | -2.7 | 50 | 8 |

| 4-Chloro-2-nitrobenzamide | 2.2 | -3.0 | 48 | 15 |

| 4-Amino-2-nitrobenzamide | 0.8 | -2.5 | 46 | 12 |

Computational Modeling for Predictive SAR and QSAR

In the absence of extensive experimental data, computational modeling provides a powerful avenue for predicting the SAR and QSAR of this compound. Techniques such as molecular docking and 3D-QSAR can offer valuable insights.

Molecular Docking: This technique can be used to predict the binding orientation and affinity of this compound and its analogs within the active site of relevant enzymes (e.g., nitroreductases) or with DNA. digitellinc.com This can help to rationalize the effects of different substituents on a structural level.

3D-QSAR (e.g., CoMFA and CoMSIA): These methods go beyond 2D descriptors to consider the three-dimensional steric and electrostatic fields of the molecules. nih.gov By aligning a series of analogs, 3D-QSAR can generate contour maps that indicate regions where modifications would likely enhance or diminish activity. For this compound, these models could highlight the optimal steric bulk and electronic properties around the hydroxyl and amide groups for improved biological function.

These computational approaches can guide the synthesis of new analogs with potentially enhanced activity, making the drug discovery process more efficient and targeted.

Advanced Analytical and Spectroscopic Characterization in Mechanistic Research

High-Resolution Mass Spectrometry for Metabolite Identification and Quantitation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for identifying and quantifying metabolites of 4-Hydroxy-2-nitrobenzamide. chromatographyonline.comnih.gov Techniques like Quadrupole Time-of-Flight (QTOF) and Orbitrap mass spectrometry provide exceptional mass accuracy (typically ≤5 ppm), allowing for the confident determination of elemental compositions for metabolites and their fragments. chromatographyonline.com This capability is crucial for distinguishing between isobaric species and confirming biotransformations such as hydroxylation, reduction, or conjugation.

In a typical workflow, this compound is incubated with liver microsomes or other biological systems. nih.gov The resulting mixture is analyzed by LC-HRMS. By comparing the mass spectra of the post-incubation sample to a control, potential metabolites can be flagged. The accurate mass measurement of a parent ion provides the molecular formula, while tandem mass spectrometry (MS/MS) experiments reveal fragmentation patterns that help localize the site of metabolic modification. chromatographyonline.comnih.gov For instance, the reduction of the nitro group to an amino group would result in a characteristic mass shift, which can be precisely measured and confirmed by HRMS.

Nontargeted metabolomics approaches, leveraging HRMS, can further enhance metabolite discovery by using multivariate statistical analysis to identify significant features corresponding to novel metabolites without prior knowledge of their structure. nih.gov

Table 1: Hypothetical Metabolites of this compound Identified by HRMS

| Metabolite | Biotransformation | Observed m/z [M+H]⁺ | Calculated m/z [M+H]⁺ | Formula | Mass Error (ppm) |

|---|---|---|---|---|---|

| M1 | Nitro Reduction | 153.0658 | 153.0664 | C₇H₉N₂O₂ | -3.9 |

| M2 | Hydroxylation | 199.0349 | 199.0355 | C₇H₇N₂O₅ | -3.0 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive structural elucidation of chemical compounds, including reaction intermediates of this compound. researchgate.netscilit.comcore.ac.uk While ¹H and ¹³C NMR provide primary information about the chemical environment of protons and carbons, advanced 2D NMR techniques are essential for assembling complex structures. nih.gov

For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons, with their chemical shifts and coupling patterns influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl and amide groups. stackexchange.com The ¹³C NMR spectrum complements this by providing the chemical shifts for each carbon atom in the molecule.

When studying a reaction, such as the chemical reduction of the nitro group, intermediates like the corresponding nitroso or hydroxylamine (B1172632) species may be formed. Isolating these transient species and subjecting them to NMR analysis can provide unequivocal proof of their structure. core.ac.uk Techniques such as COSY (Correlation Spectroscopy) establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons. HMBC (Heteronuclear Multiple Bond Correlation) is particularly valuable as it reveals long-range (2-3 bond) correlations between protons and carbons, allowing the complete carbon skeleton to be pieced together. core.ac.uk

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound in DMSO-d₆

| Atom Position | ¹H Shift (ppm) | ¹³C Shift (ppm) |

|---|---|---|

| C1 | - | 125.1 |

| C2 | - | 148.5 |

| C3 | 7.65 (d) | 115.8 |

| C4 | - | 160.2 |

| C5 | 7.10 (dd) | 119.5 |

| C6 | 7.80 (d) | 129.8 |

| C=O | - | 167.0 |

| OH | 10.5 (s) | - |

UV-Vis Spectroscopy for Monitoring Reaction Kinetics and Bioreduction Processes

UV-Vis spectroscopy is a straightforward and effective method for monitoring reaction kinetics, particularly for processes involving changes in chromophores, such as the bioreduction of this compound. nih.govresearchgate.netspectroscopyonline.com The nitroaromatic structure of the parent compound results in a distinct UV-Vis absorption spectrum. The reduction of the nitro group to an amino group leads to the formation of 4-hydroxy-2-aminobenzamide, a compound with a significantly different electronic structure and, therefore, a different absorption spectrum.

This spectral change allows for real-time monitoring of the reaction. researchgate.net For example, the reduction of a similar compound, 4-nitrophenol, shows a characteristic absorption peak at 400 nm (due to the 4-nitrophenolate ion), which decreases in intensity as the reaction proceeds. researchgate.net Simultaneously, a new peak corresponding to the amino product appears. By monitoring the change in absorbance at a specific wavelength (λmax) over time, the reaction rate can be determined. youtube.comnih.gov This technique is valuable for studying enzyme kinetics, evaluating the efficiency of reducing agents, and optimizing reaction conditions. spectroscopyonline.com

Table 3: Example Data for Monitoring Bioreduction of this compound via UV-Vis Spectroscopy

| Time (minutes) | Absorbance at λmax (Reactant) | Absorbance at λmax (Product) |

|---|---|---|

| 0 | 1.250 | 0.010 |

| 5 | 0.985 | 0.275 |

| 10 | 0.730 | 0.530 |

| 15 | 0.490 | 0.770 |

| 20 | 0.265 | 0.995 |

Chromatographic Techniques (HPLC, GC-MS) for Purity and Reaction Monitoring

Chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are fundamental for assessing the purity of this compound and for monitoring the progress of its chemical reactions. shawnee.educhromatographyonline.comnews-medical.net

HPLC is particularly well-suited for non-volatile and thermally sensitive compounds like this compound. shawnee.edu A typical method would involve reverse-phase chromatography on a C18 column with a mobile phase consisting of an acetonitrile-water or methanol-water mixture. nih.govmdpi.com A UV detector set to an appropriate wavelength can be used for quantification. nih.gov By injecting aliquots of a reaction mixture at various time points, HPLC can separate the starting material, intermediates, and final products. The peak area of each component is proportional to its concentration, allowing for the calculation of conversion, yield, and purity.

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. news-medical.net While direct analysis of this compound by GC may require derivatization to increase its volatility and thermal stability, it is an excellent tool for identifying and quantifying more volatile side products or intermediates. The mass spectrometer provides definitive identification of the separated components based on their mass spectra. shawnee.edu

Table 4: Representative HPLC Method for Purity Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (70:30) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 320 nm |

| Injection Volume | 10 µL |

| Retention Time | ~6.3 min |

| Purity (Typical) | >98% |

Theoretical and Computational Chemistry Approaches to 4 Hydroxy 2 Nitrobenzamide

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of 4-Hydroxy-2-nitrobenzamide. These calculations provide a foundational understanding of the molecule's behavior at the atomic level.

The electronic properties of aromatic compounds are largely governed by their frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity. For nitroaromatic compounds, the presence of the electron-withdrawing nitro group typically lowers the LUMO energy, enhancing the molecule's electrophilic character. Conversely, the electron-donating hydroxyl and amide groups tend to raise the HOMO energy. The interplay of these functional groups in this compound dictates its specific electronic profile.

Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution on the molecule's surface. These maps are invaluable for predicting sites susceptible to electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential (red and yellow regions) around the oxygen atoms of the nitro and hydroxyl groups, as well as the carbonyl oxygen of the amide group, indicating these as sites for potential electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms, particularly the amide and hydroxyl protons, suggesting these as sites for nucleophilic attack.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). A higher electrophilicity index suggests a greater capacity to accept electrons, a characteristic often enhanced by the presence of a nitro group. These descriptors are crucial for predicting how this compound will interact with other molecules.

| Parameter | Predicted Trend for this compound | Rationale |

| HOMO Energy | Relatively high | Influence of electron-donating -OH and -NH2 groups. |

| LUMO Energy | Relatively low | Influence of the electron-withdrawing -NO2 group. |

| HOMO-LUMO Gap | Moderate | Balance between electron-donating and -withdrawing groups. |

| Electrophilicity Index (ω) | High | The strong electron-withdrawing nature of the nitro group. |

Molecular Docking and Dynamics Simulations of Enzyme-Substrate Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interactions between a small molecule, such as this compound, and a biological target, typically a protein or enzyme. These methods provide atomic-level detail about the binding mode, affinity, and stability of the ligand-enzyme complex.

Molecular docking studies predict the preferred orientation of a ligand when bound to a receptor's active site. For this compound, this would involve docking the molecule into the active sites of various enzymes to identify potential biological targets. The scoring functions used in docking algorithms estimate the binding affinity, often expressed as a binding energy (in kcal/mol). Studies on similar nitrobenzamide derivatives have shown interactions with enzymes like α-glucosidase, α-amylase, and inducible nitric oxide synthase (iNOS). nih.govnih.gov These interactions are typically mediated by a network of hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The hydroxyl and amide groups of this compound are excellent hydrogen bond donors and acceptors, while the aromatic ring can participate in π-π stacking and hydrophobic interactions.

Following molecular docking, molecular dynamics simulations can be employed to assess the stability of the predicted ligand-enzyme complex over time. MD simulations model the movement of atoms and molecules, providing insights into the dynamic nature of the interaction. Key parameters analyzed during MD simulations include the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual amino acid residues, which highlights flexible regions of the protein. For a stable complex, the RMSD should remain relatively constant after an initial equilibration period. Analysis of the interactions throughout the simulation can reveal the persistence of key hydrogen bonds and other non-covalent interactions that contribute to binding.

| Interaction Type | Potential Interacting Groups on this compound | Example Enzyme Residues |

| Hydrogen Bonding | -OH, -C=O, -NH2, -NO2 | Aspartic Acid, Glutamic Acid, Serine, Threonine, Histidine |

| Hydrophobic Interactions | Benzene ring | Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan |

| π-π Stacking | Benzene ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Electrostatic Interactions | Nitro group (negative), Amide/Hydroxyl protons (positive) | Arginine, Lysine, Aspartic Acid, Glutamic Acid |

Prediction of Bioreduction Potentials and Electron Transfer Mechanisms

The nitro group of this compound is a key functional group that can undergo bioreduction, a process that is often a prerequisite for the biological activity of nitroaromatic compounds. Computational methods can be used to predict the bioreduction potentials and elucidate the electron transfer mechanisms involved.

The bioreduction of a nitro group typically proceeds through a series of one-electron transfer steps, leading to the formation of a nitroso intermediate, followed by a hydroxylamine (B1172632), and ultimately an amine. The ease with which the first electron is accepted by the nitroaromatic compound is related to its electron affinity and can be computationally estimated. The LUMO energy is a good indicator of the electron affinity; a lower LUMO energy suggests that the molecule is more easily reduced.

Computational studies can model the stepwise reduction process, calculating the thermodynamic and kinetic parameters for each electron and proton transfer step. This can help to identify the rate-determining step and the stability of the various intermediates. The surrounding molecular structure, including the hydroxyl and amide groups, will influence the electronic environment of the nitro group and thus its reduction potential. For instance, the electron-donating hydroxyl group may slightly increase the energy of the LUMO, making the compound marginally more difficult to reduce compared to an unsubstituted nitrobenzene.

The mechanism of electron transfer can be further investigated by analyzing the spin density distribution in the radical anion formed after the first electron transfer. This can reveal how the unpaired electron is delocalized across the molecule, providing insights into the subsequent steps of the reduction pathway.

Computational Models for DNA Binding and Crosslinking Propensity

Some nitroaromatic compounds, particularly after bioreduction to their reactive hydroxylamine and nitroso intermediates, have been shown to interact with DNA. Computational models can be used to explore the potential for this compound and its metabolites to bind to and potentially crosslink DNA.

Molecular docking can be used to predict the binding of this compound and its reduced metabolites to the major or minor grooves of DNA. These studies can identify the preferred binding sites and the types of interactions involved, such as hydrogen bonding with the DNA bases or the phosphate (B84403) backbone, and electrostatic interactions.

The highly reactive hydroxylamine and nitrenium ion intermediates, formed during the bioreduction of the nitro group, are often implicated in covalent binding to DNA. Quantum chemical calculations can be used to model the reactivity of these intermediates towards the nucleophilic sites on DNA bases, such as the N7 and O6 positions of guanine (B1146940). These calculations can help to predict the likelihood of covalent bond formation (adduct formation) and the structure of the resulting DNA adducts.

Furthermore, computational models can be used to assess the potential for these adducts to form interstrand or intrastrand crosslinks in DNA, which can be a mechanism of cytotoxicity for some anticancer drugs. By modeling the interaction of a bifunctional metabolite with two sites on the DNA, the geometric feasibility and energetic stability of such crosslinks can be evaluated. These computational predictions are crucial for assessing the potential genotoxicity and therapeutic applications of this compound.

Preclinical Research Applications and Biological Contexts

Investigations into Modulating Cellular Proliferation in Cancer Research Models

Research into compounds structurally related to 4-Hydroxy-2-nitrobenzamide, such as nitro-substituted hydroxynaphthanilides, has shed light on the role of the nitro group's position in influencing antiproliferative activity. nih.gov A study on these related compounds demonstrated that the placement of the nitro group on the aromatic ring is a critical determinant of their ability to inhibit the growth of cancer cells. nih.gov Specifically, the antiproliferative potency was observed to increase in the order of ortho < meta < para positioning of the nitro group. nih.gov

In that study, the most effective compounds, a 3-nitrophenyl derivative and a 4-nitrophenyl derivative, exhibited significant antiproliferative effects against THP-1 (human leukemia) and MCF-7 (human breast cancer) cell lines, with IC₅₀ values in the single-digit micromolar range. nih.gov Notably, these compounds showed minimal effects on the proliferation of non-tumorigenic 3T3-L1 cells, suggesting a degree of selectivity for cancer cells. nih.gov The mechanism of action for these related compounds was linked to the induction of cell cycle arrest in the G1 phase, which was associated with a decrease in the protein levels of cyclin E1. nih.gov

While these findings pertain to hydroxynaphthanilide structures, they underscore the potential for the nitro-substituted phenyl moiety, a key feature of this compound, to be a crucial pharmacophore in the design of antiproliferative agents. The ortho-positioning of the nitro group in this compound, based on this structure-activity relationship, might suggest a certain level of activity, though potentially less potent than its meta and para-substituted counterparts. nih.gov

Table 1: Antiproliferative Activity of Related Nitro-Substituted Hydroxynaphthanilides

| Compound | Cancer Cell Line | IC₅₀ (µM) | Effect on Non-Tumor Cells |

|---|---|---|---|

| 3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide | THP-1, MCF-7 | Single-digit micromolar | Minimal effect on 3T3-L1 |

This table presents data for compounds structurally related to this compound to illustrate the potential effects of nitro-substitution patterns. nih.gov

Research on Specific Biological Targets of Activated Species

The biological activity of many nitroaromatic compounds is dependent on their metabolic reduction to reactive intermediates within the cell. Research into the prodrug 4-iodo-3-nitrobenzamide (B1684207) (INO(2)BA) provides a valuable model for understanding the potential biological targets of activated nitrobenzamide species. nih.gov In studies involving E-ras 20 tumorigenic cells, the reduction product of INO(2)BA, 4-iodo-3-nitrosobenzamide, was found to covalently bind to and inactivate the glycolytic enzyme Glyceraldehyde-3-phosphate dehydrogenase (GAPDH). nih.gov

This inactivation of GAPDH was observed to be a key event in the anticancer action of the compound, leading to the disruption of cellular glycolysis. nih.gov The selective toxicity of INO(2)BA towards tumor cells was linked to an apparent nitro-reductase activity present in the cancer cells but not in non-tumorigenic CV-1 cells. nih.gov This suggests that the activation of the nitro group is a critical step for its cytotoxic effect and that the enzymatic machinery of cancer cells may facilitate this process.

Another significant finding from the study of INO(2)BA was the emergence of a protease that targeted poly(ADP-ribose) polymerase (PARP). nih.gov The specific pattern of PARP I proteolysis, resulting in a 50kDa fragment, is consistent with a necrotic cell death pathway induced by the drug. nih.gov

These findings with a related nitrobenzamide suggest that an activated form of this compound could potentially target key metabolic enzymes like GAPDH and influence cell death pathways through mechanisms such as the induction of specific proteases.

Table 2: Biological Targets of an Activated Analogous Nitrobenzamide

| Prodrug | Activated Species | Identified Biological Target | Consequence of Target Interaction |

|---|---|---|---|

| 4-iodo-3-nitrobenzamide (INO(2)BA) | 4-iodo-3-nitrosobenzamide | Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | Inactivation of glycolysis |

This table details the identified biological targets of the activated species of a structurally related nitrobenzamide, providing a potential model for this compound. nih.gov

Synergistic Effects with Other Research Agents

The concept of drug synergy, where the combined effect of two or more agents is greater than the sum of their individual effects, is a cornerstone of modern cancer therapy research. nih.gov While direct studies on the synergistic effects of this compound are not available, research on other compounds with related structural motifs or mechanisms of action provides a basis for potential synergistic combinations.

Furthermore, the study of 4-iodo-3-nitrobenzamide (INO(2)BA) demonstrated a significant synergistic effect when combined with buthionine sulfoximine (B86345) (BSO). nih.gov BSO is an inhibitor of glutathione (B108866) synthesis, and by depleting cellular glutathione (GSH), it enhanced the antiproliferative activity of INO(2)BA by four-fold in E-ras 20 tumor cells. nih.gov This suggests that the efficacy of nitrobenzamide compounds could be potentiated by agents that modulate the cellular redox environment.

These examples from related fields of study suggest that the research utility of this compound could be significantly enhanced when investigated in combination with other agents, particularly those that could potentiate its mechanism of action or target parallel survival pathways in cancer cells.

Future Directions and Emerging Research Avenues for 4 Hydroxy 2 Nitrobenzamide

Exploration of New Bioreductive Enzyme Systems

The bioactivation of 4-hydroxy-2-nitrobenzamide is critically dependent on its reduction by specific enzymes. While classical nitroreductases are known to metabolize nitroaromatic compounds, the exploration of a broader range of enzyme systems could reveal more efficient or selective activation pathways. Nitroreductases are enzymes that catalyze the reduction of nitro compounds to nitroso, hydroxylamine (B1172632), and amino derivatives. researchgate.net The manifestation of the therapeutic action of nitroaromatics can involve their reduction by various flavoenzymes. nih.gov

Future research will likely focus on identifying and characterizing novel bioreductive enzymes from diverse biological sources. This includes enzymes from gut microbiota, which are known to play a significant role in the metabolism of xenobiotics, as well as various mammalian enzymes. nih.govscielo.br For instance, flavin-free NADH-azoreductase, isolated from alkaliphilic bacteria like Bacillus badius, has demonstrated the ability to efficiently convert nitroaromatic compounds into their corresponding amines. omicsonline.org Similarly, nitroreductases from organisms like Salmonella typhimurium are being investigated for their capacity to fully reduce nitroaromatics to the less toxic amine products, bypassing the potentially carcinogenic hydroxylamine intermediate. researchgate.net

Mammalian cells also contain a variety of enzymes capable of nitroreduction, including P450 oxidoreductase, adrenodoxin (B1173346) reductase, aldehyde oxidase, and aldo-keto reductases. scielo.br A key area of investigation will be to determine which of these enzyme systems, both microbial and mammalian, have the highest specificity and catalytic efficiency for this compound. This involves detailed enzymatic assays, protein expression and purification, and kinetic studies to compare different enzyme candidates.

| Enzyme System | Source Organism/Tissue | Potential Advantage for this compound Activation | Reference |

|---|---|---|---|

| Type I Nitroreductases (Oxygen-Insensitive) | Escherichia coli, Salmonella typhimurium | Efficient two-electron reduction, potentially avoiding redox cycling. nih.gov | nih.gov |

| Flavin-Free NADH-Azoreductase | Bacillus badius | Demonstrated dual activity for azo and nitro reduction, expanding the range of potential activating enzymes. omicsonline.org | omicsonline.org |

| NAD(P)H:Quinone Oxidoreductase 1 (NQO1) | Mammalian Tissues | A major mammalian nitroreductase implicated in the bioactivation of other nitroaromatic compounds. nih.gov | nih.gov |

| P450 Oxidoreductase (POR) | Mammalian Tissues | Identified as capable of nitroreduction, though its contribution in vivo needs further study. scielo.br | scielo.br |

Development of Advanced Imaging Techniques for In Situ Metabolite Tracking

Understanding the precise location and transformation of this compound within cells and tissues is crucial for elucidating its mechanism of action. Mass Spectrometry Imaging (MSI) is an emerging and powerful technology that allows for the two- and three-dimensional mapping of multiple molecules, including drugs and their metabolites, directly in tissue sections. nih.gov This technique combines the spatial resolution of traditional imaging with the molecular specificity of mass spectrometry, overcoming a key limitation of methods like whole-body autoradiography (WBA), which cannot distinguish between a parent drug and its metabolites. nih.gov

Future research will leverage various MSI modalities to track the bioreductive metabolism of this compound in real-time and with high spatial resolution. Techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI-MSI) and Desorption Electrospray Ionization (DESI-MSI) are particularly promising. nih.govuu.se These methods can be used to visualize the distribution of the parent compound and its reduced metabolites (e.g., the hydroxylamine and amine forms) within specific cellular compartments or tissue microenvironments.

The development of quantitative MSI (Q-MSI) approaches is another critical frontier. nih.govresearchgate.net Q-MSI aims to determine the absolute concentration of the compound and its metabolites in different regions of a tissue, providing invaluable pharmacokinetic and pharmacodynamic data. uu.senih.gov By applying these advanced imaging tools, researchers can directly observe where the drug is activated and where its active metabolites exert their effects, offering unprecedented insights into its biological activity. springernature.com

| Imaging Technique | Principle | Application to this compound Research | Reference |

|---|---|---|---|

| MALDI-MSI (Matrix-Assisted Laser Desorption/Ionization) | A laser desorbs and ionizes molecules from a tissue section coated with an energy-absorbing matrix. | High-resolution mapping of the parent compound and its metabolites in specific tissue micro-compartments. uu.se | uu.se |

| DESI-MSI (Desorption Electrospray Ionization) | Charged solvent droplets are directed at a tissue surface to desorb and ionize molecules. nih.gov | Analysis of tissue surfaces under ambient conditions, useful for rapid screening of metabolite distribution. nih.gov | nih.gov |

| LAESI-MSI (Laser Ablation Electrospray Ionization) | A mid-infrared laser ablates tissue, and the resulting plume is ionized by an electrospray. nih.gov | Suitable for analyzing biological samples with high water content. nih.gov | nih.gov |

| Q-MSI (Quantitative Mass Spectrometry Imaging) | MSI combined with standards to determine the absolute concentration of analytes in tissue. nih.gov | Quantifying the concentration of this compound and its active metabolites in target tissues. nih.govresearchgate.net | nih.govresearchgate.net |

Integration with Systems Biology and Omics Approaches for Comprehensive Understanding

To fully comprehend the biological impact of this compound, it is essential to move beyond single-pathway analyses and adopt a holistic, systems-level perspective. frontiersin.org Systems biology, through the integration of multiple "omics" technologies—such as genomics, transcriptomics, proteomics, and metabolomics—provides a powerful framework for achieving this. griffith.edu.aunih.gov By simultaneously measuring changes across different molecular layers, researchers can construct a comprehensive picture of how cells and organisms respond to the compound. e-enm.org

Future studies will increasingly apply these multi-omics approaches. For example, transcriptomics (e.g., RNA-seq) can identify genes whose expression is altered following treatment with this compound, revealing the cellular pathways it perturbs. Proteomics can then confirm whether these changes in gene expression translate to changes in protein levels. nih.gov Meanwhile, metabolomics, which analyzes the complete set of metabolites, can provide a direct readout of the functional consequences of these changes, as metabolites are the downstream products of gene and protein activity. griffith.edu.aumetabolomicsworkbench.org

Integrating these disparate datasets is a significant challenge but offers profound rewards. griffith.edu.au Computational and bioinformatics tools are crucial for building network models that can connect the bioreductive activation of this compound to downstream changes in gene regulation, protein function, and metabolic fluxes. frontiersin.org This integrated approach will be instrumental in identifying biomarkers of drug response, understanding mechanisms of resistance, and uncovering new therapeutic applications. e-enm.org

Design of Next-Generation Bioreductive Agents Based on this compound Core

The this compound structure serves as a valuable scaffold for the design of new and improved bioreductive agents. Medicinal chemistry and structure-activity relationship (SAR) studies are key to developing next-generation compounds with enhanced potency, greater selectivity for target enzymes, and improved pharmacological properties. nih.gov

Future design efforts will focus on systematically modifying the this compound core. Research on related nitrobenzamide mustards has shown that altering substituents on the aromatic ring can significantly impact the compound's one-electron reduction potential and its cytotoxicity. nih.gov For example, introducing electron-withdrawing groups can make the nitro group easier to reduce, potentially increasing the rate of bioactivation by nitroreductase enzymes. Conversely, electron-donating groups might decrease the reduction potential. nih.gov

By synthesizing a library of analogues with diverse chemical groups at various positions on the benzamide (B126) ring, researchers can systematically probe the SAR. nih.govnih.gov These new compounds would be evaluated for their reduction potential, their efficacy as substrates for different bioreductive enzymes, and their biological activity in cell-based assays. The goal is to fine-tune the molecule's properties to achieve optimal activation within the target environment while minimizing effects on non-target tissues. This rational design approach, informed by a deep understanding of the enzymatic activation mechanism and SAR, holds the key to developing superior bioreductive drugs. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Hydroxy-2-nitrobenzamide, and how can purity be maximized?

- Methodological Answer : Synthesis typically involves nitration of 4-hydroxybenzamide derivatives under controlled conditions. To avoid over-nitration or byproducts, use diluted nitric acid in a sulfuric acid medium at 0–5°C, followed by neutralization and recrystallization from ethanol/water. Monitor reaction progress via TLC and confirm purity using HPLC (≥95%) with UV detection at 254 nm .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identify the nitro group (asymmetric stretching ~1520 cm⁻¹, symmetric ~1350 cm⁻¹) and hydroxyl (broad peak ~3200 cm⁻¹).

- NMR : H NMR in DMSO-d₆ shows aromatic protons (δ 7.5–8.5 ppm) and hydroxyl proton (δ ~10.5 ppm). C NMR confirms carbonyl (C=O, ~165 ppm) and nitro-substituted carbons .

- XRD : For crystal structure determination, use SHELX software for refinement (SHELXL for small molecules) to resolve bond lengths and angles .

Q. How should researchers handle safety and toxicity concerns during experimental work?

- Methodological Answer : Follow GHS protocols for acute toxicity (Category 4):

- Use fume hoods for synthesis, wear nitrile gloves, and safety goggles.

- Store in airtight containers away from reducing agents. Emergency protocols include immediate rinsing for skin/eye contact and activated charcoal for ingestion .

Advanced Research Questions

Q. What computational approaches predict the reactivity and electronic properties of this compound?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-311++G**) to map electrostatic potentials and HOMO-LUMO gaps. These predict electrophilic/nucleophilic sites and stability under redox conditions. Compare with experimental UV-Vis spectra (λmax ~300 nm) to validate electronic transitions .

Q. How can contradictions in reported biological activity data be resolved?

- Methodological Answer :

- Systematic Replication : Standardize assay conditions (e.g., cell lines, solvent controls). For antimicrobial studies, use MIC assays with triplicate measurements.

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets. Conflicting results often arise from solvent polarity effects (DMSO vs. aqueous buffers) or impurity interference .

Q. What strategies improve reproducibility in crystallographic studies of nitrobenzamide derivatives?

- Methodological Answer :

- Data Collection : Use high-resolution synchrotron XRD (λ = 0.7–1.0 Å) to minimize twinning.

- Refinement : In SHELXL, apply TWIN/BASF commands for twinned data. Validate via R-factor convergence (<5%) and check for hydrogen bonding networks (e.g., O–H···O interactions) .

Q. How can FAIR data principles be applied to this compound research?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.